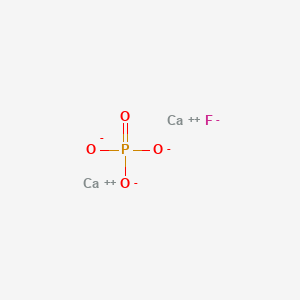

Calcium fluoride phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Calcium fluoride phosphate is a compound that combines calcium, fluoride, and phosphate ions. It is known for its significant role in dental health, particularly in the formation and maintenance of tooth enamel. This compound is often found in various dental care products due to its ability to promote remineralization and prevent dental caries.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Calcium fluoride phosphate can be synthesized through various methods. One common approach involves the reaction of calcium salts with fluoride and phosphate sources. For instance, calcium chloride can react with sodium fluoride and sodium phosphate in an aqueous solution to form this compound. The reaction conditions typically involve maintaining a specific pH and temperature to ensure the proper formation of the compound.

Industrial Production Methods: In industrial settings, this compound is often produced using large-scale precipitation methods. This involves mixing solutions of calcium salts, fluoride salts, and phosphate salts under controlled conditions. The resulting precipitate is then filtered, washed, and dried to obtain the final product. This method ensures a high yield and purity of this compound.

Análisis De Reacciones Químicas

Types of Reactions: Calcium fluoride phosphate undergoes various chemical reactions, including:

Precipitation: When mixed with solutions containing calcium, fluoride, and phosphate ions, it precipitates out of the solution.

Dissolution: In acidic conditions, this compound can dissolve, releasing calcium, fluoride, and phosphate ions.

Common Reagents and Conditions:

Reagents: Calcium chloride, sodium fluoride, sodium phosphate.

Conditions: Aqueous solutions, controlled pH, and temperature.

Major Products Formed:

- Calcium fluoride (CaF2)

- Calcium phosphate (Ca3(PO4)2)

Aplicaciones Científicas De Investigación

Calcium fluoride phosphate has a wide range of applications in scientific research:

- Dentistry: It is used in dental care products to promote remineralization and prevent dental caries.

- Biomaterials: It is incorporated into bioactive nanocomposites for dental restorations due to its antibacterial properties and ability to inhibit dental caries .

- Environmental Science: It is used in the treatment of fluoride-containing wastewater to form stable fluorapatite crystals, which help in the removal of fluoride from the environment .

- Bone Regeneration: this compound is used in bone graft materials due to its biocompatibility and ability to support bone growth .

Mecanismo De Acción

The mechanism of action of calcium fluoride phosphate involves the release of calcium, fluoride, and phosphate ions. These ions interact with the tooth enamel, promoting remineralization and strengthening the enamel structure. The fluoride ions help in the formation of fluorapatite, which is more resistant to acid attacks compared to hydroxyapatite. This process helps in preventing dental caries and maintaining oral health .

Comparación Con Compuestos Similares

- Calcium phosphate (Ca3(PO4)2)

- Calcium fluoride (CaF2)

- Sodium fluoride (NaF)

- Sodium monofluorophosphate (Na2PO3F)

Comparison:

- Calcium phosphate: Primarily used in bone graft materials and dental applications. It provides a source of calcium and phosphate ions for remineralization.

- Calcium fluoride: Known for its use in the fluorine chemical industry and as a flux in metallurgy. It provides fluoride ions for dental health.

- Sodium fluoride: Commonly used in dental care products for its ability to release fluoride ions rapidly.

- Sodium monofluorophosphate: Used in toothpaste for its ability to release fluoride ions through hydrolysis.

Uniqueness of Calcium Fluoride Phosphate: this compound combines the benefits of both calcium and fluoride ions, making it highly effective in promoting dental health. Its ability to release these ions in a controlled manner makes it a valuable compound in various applications, particularly in dentistry and biomaterials.

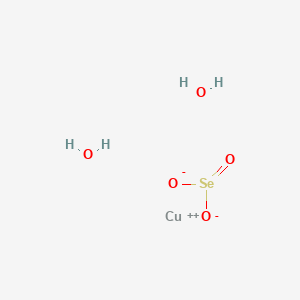

Propiedades

Número CAS |

12015-73-5 |

|---|---|

Fórmula molecular |

CaFO4P-3 |

Peso molecular |

154.05 g/mol |

Nombre IUPAC |

dicalcium;fluoride;phosphate |

InChI |

InChI=1S/Ca.F.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/p-3 |

Clave InChI |

UPIBPIVIVOUVLQ-UHFFFAOYSA-K |

SMILES |

[O-]P(=O)([O-])[O-].[F-].[Ca+2].[Ca+2] |

SMILES canónico |

[O-]P(=O)([O-])[O-].[F].[Ca] |

| 12015-73-5 | |

Sinónimos |

calcium fluoride phosphate (Ca5F(PO4)3) fluorapatite fluorapatite (Ca7F2(PO4)4) fluoroapatite |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzenesulfonic acid, 2,2'-[(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)diimino]bis[5-methyl-](/img/structure/B76108.png)